molecular formula C17H20ClN5O B5411990 N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No. B5411990
M. Wt: 345.8 g/mol
InChI Key: LXOYNFWPROXZLM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as CMPDA, is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide acts as a selective dopamine D3 receptor antagonist, which is believed to be responsible for its antipsychotic activity. It has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and acetylcholine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It exhibits high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound also exhibits a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound has some limitations, including its low solubility and poor bioavailability, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Additionally, the development of novel delivery systems to improve the solubility and bioavailability of this compound could enhance its therapeutic potential.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in the field of pharmacology. Its selective dopamine D3 receptor antagonism and modulation of other neurotransmitter systems make it a useful tool for studying various physiological and pathological processes. Further research is needed to fully understand the therapeutic potential of this compound and its limitations.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide can be synthesized using a simple and efficient method. The process involves the reaction of 3-chloro-2-methylbenzoic acid with 2-(4-piperazin-1-ylpyrimidin-2-ylamino)acetic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antipsychotic activity and has been proposed as a potential treatment for schizophrenia. This compound has also been studied for its potential to treat neuropathic pain, anxiety-related disorders, and cognitive impairments.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-13-14(18)4-2-5-15(13)21-16(24)12-22-8-10-23(11-9-22)17-19-6-3-7-20-17/h2-7H,8-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOYNFWPROXZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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